molecular formula C21H19Cl2FN2O B2898385 3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023540-34-2

3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2898385
CAS No.: 1023540-34-2
M. Wt: 405.29
InChI Key: GCHDAQVOSYMNLW-UHFFFAOYSA-N
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Description

3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . This compound exhibits high selectivity for GSK-3β over other kinases, making it an invaluable pharmacological tool for dissecting the complex signaling pathways governed by this enzyme. GSK-3β is a serine/threonine kinase with pivotal roles in cellular processes such as metabolism, proliferation, differentiation, and apoptosis Source . Its dysregulation is implicated in the pathogenesis of several diseases, including neurological disorders like Alzheimer's disease, mood disorders, diabetes, and cancer. Researchers utilize this inhibitor to explore the therapeutic potential of GSK-3β suppression in disease models, investigating its effects on tau hyperphosphorylation in neurodegeneration, insulin signaling in metabolic studies, and Wnt/β-catenin pathway activation in oncological research Source . The distinctive benzodiazepin-7-one scaffold provides a stable framework for potent kinase interaction, offering the research community a reliable compound for probing fundamental biology and developing novel treatment strategies.

Properties

IUPAC Name

3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2FN2O/c1-21(2)9-16-19(17(27)10-21)20(18-12(23)4-3-5-13(18)24)26-15-8-11(22)6-7-14(15)25-16/h3-8,20,25-26H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDAQVOSYMNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=C(C=CC=C4Cl)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, which are known for their diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2FN2OC_{21}H_{19}Cl_2FN_2O with a molecular weight of approximately 397.3 g/mol. Its structure features a complex arrangement of rings that contribute to its pharmacological properties. The presence of chlorine and fluorine atoms enhances its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC21H19Cl2FN2O
Molecular Weight397.3 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). This specific compound may exhibit similar mechanisms due to its structural characteristics.

Pharmacological Effects

Research has indicated various potential pharmacological effects for compounds related to this structure:

  • Anxiolytic : Compounds in this class are often investigated for their ability to reduce anxiety.
  • Sedative : They may also promote sedation through GABAergic activity.
  • Anticonvulsant : Some derivatives have shown efficacy in seizure control.
  • Antitumor Activity : Preliminary studies suggest that certain benzodiazepine derivatives can inhibit tumor growth.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that related compounds could induce apoptosis in cancer cell lines such as A549 (lung cancer) and H322 (non-small cell lung cancer), suggesting that structural modifications could enhance antitumor efficacy .
  • Anxiolytic Effects : In animal models, compounds similar to this compound exhibited significant anxiolytic effects when administered at varying doses .
  • Neuroprotective Properties : Some studies have reported neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

ActivityEvidence LevelRelated Studies
AnxiolyticModerate ,
SedativeHigh ,
AnticonvulsantModerate
AntitumorHigh ,
NeuroprotectiveModerate

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Recent advancements have focused on optimizing yields and reducing environmental impact through greener synthetic methodologies.

Synthetic Route Example

One synthetic route involves the use of chlorinated intermediates and nitrogen-containing heterocycles to construct the benzodiazepine core. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and yield .

Chemical Reactions Analysis

Cyclization Reactions

The benzodiazepine core is synthesized via acid-catalyzed cyclization . For example:

  • Polyphosphoric Acid (PPA) at 150–160°C induces cyclization of intermediates like 8-amino-substituted precursors .
  • Concentrated H₂SO₄ at 150°C yields sulfonated derivatives (e.g., compound 13a in ).

Key intermediates :

IntermediateReaction ConditionsYieldReference
8-Amino precursorNa₂S₂O₄ reduction in aqueous K₂CO₃~89%
Nitro precursorEthanolic NaHCO₃ condensation~87%

Functional Group Transformations

  • Reduction : Sodium dithionite reduces nitro groups to amines (e.g., 9a → 10a in ).
  • Sulfonation : H₂SO₄ forms sulfonic acid derivatives (e.g., 10a → 13a ) .

Stability and Reactivity

  • Thermal Stability : Stable under reflux conditions (150–160°C) in PPA or H₂SO₄ .
  • pH Sensitivity : Degrades in strongly basic media (pH >12) but remains stable in acidic conditions (pH 1–6) .

Derivatization Potential

  • N-Alkylation : The dimethyl group at C9 suggests resistance to further alkylation due to steric hindrance.
  • Electrophilic Substitution : Limited by electron-withdrawing Cl/F groups; meta-directing effects dominate .

Biological Activity and Reactivity Correlations

  • Antimicrobial Activity : Derivatives with 8-amino substituents (e.g., 10a ) show enhanced activity (MIC 0.37 µg/mL vs. S. aureus) .
  • Lipophilicity : ClogP values (~3–5) correlate with membrane penetration in gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzodiazepine Class

(a) 9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
  • Key Differences :
    • Substituents: Position 6 has a 4-chlorophenyl group instead of 2-chloro-6-fluorophenyl.
    • Saturation: The tetrahydro ring lacks the 9,9-dimethyl modification.
  • The 4-chlorophenyl group could alter steric interactions at receptor sites .
(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
  • Key Differences :
    • Core Structure: A 2,3-dihydro-1H-1,4-benzodiazepin-2-one scaffold with a 7-nitro group.
    • Substituents: Lacks the tetrahydro ring and fluorine atom.
  • Implications : The nitro group is strongly electron-withdrawing, which may enhance receptor affinity but increase photodegradation risks compared to chloro/fluoro substitutions .
(c) 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Impurity F)
  • Substituents: 7-chloro and 2-fluorophenyl groups.
  • Implications : The absence of dimethyl groups and reduced ring saturation may result in faster metabolic clearance compared to the target compound .

Non-Benzodiazepine Analogs with Shared Substituents

7-[(2-Chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences :
    • Core Structure: A triazolopyridazine ring instead of benzodiazepine.
    • Substituents: Shares the 2-chloro-6-fluorophenyl group but lacks chlorine on the heterocycle.
  • Implications : The triazolopyridazine core may target different receptors (e.g., GABA-A subtypes) due to altered electronic properties .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Notable Features
Target Compound C₂₂H₁₈Cl₂FNO 1,4-Benzodiazepin-7-one 3-Cl, 6-(2-Cl-6-F-phenyl), 9,9-dimethyl High lipophilicity, potential CNS activity
9-(2-Cl-6-F-phenyl)-6-(4-Cl-phenyl)-hexahydrobenzo[b][1,4]benzodiazepin-7-one C₂₃H₁₈Cl₂FNO 1,4-Benzodiazepin-7-one 6-(4-Cl-phenyl), 9-H Reduced steric hindrance
Methylclonazepam C₁₆H₁₂ClN₃O₃ 1,4-Benzodiazepin-2-one 5-(2-Cl-phenyl), 7-NO₂, 1-CH₃ Nitro group enhances receptor affinity
Impurity F (7-Cl-5-(2-F-phenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) C₁₅H₁₀ClFN₂O 1,4-Benzodiazepin-2-one 7-Cl, 5-(2-F-phenyl) Simplified structure, rapid metabolism
7-[(2-Cl-6-F-phenyl)methyl]-6,8-dimethyl-triazolo[4,3-b]pyridazine C₁₄H₁₂ClFN₄ Triazolo[4,3-b]pyridazine 6,8-CH₃, 7-(2-Cl-6-F-benzyl) Targets non-benzodiazepine receptors

Research Findings and Implications

Substituent Effects :

  • The 9,9-dimethyl groups in the target compound likely enhance metabolic stability by shielding the tetrahydro ring from oxidative enzymes .
  • The 2-chloro-6-fluorophenyl group provides a balance of electron-withdrawing effects and steric bulk, which may optimize receptor binding compared to purely chlorinated analogs .

Comparative Bioactivity :

  • While direct pharmacological data for the target compound is unavailable, analogs like Methylclonazepam demonstrate that nitro groups increase potency but introduce instability, whereas chloro/fluoro substitutions offer a favorable trade-off .

Q & A

Q. Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways and transition states, validating findings with experimental kinetics .
  • Machine Learning (ML) : Train ML models on historical reaction data to predict regioselectivity or side-product formation .
  • Feedback Loops : Continuously update computational models with new experimental data (e.g., via cloud-based platforms) to refine accuracy .

Advanced Question: How do electronic and steric effects of substituents influence the compound’s reactivity?

Q. Methodological Answer :

  • Hammett Analysis : Quantify electronic effects of substituents (e.g., chloro’s -I effect vs. fluoro’s -I/+M balance) using σ constants to predict reaction rates .
  • Steric Maps : Generate 3D steric maps (e.g., using Molecular Operating Environment, MOE) to assess hindrance around the benzodiazepine core .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish electronic vs. steric contributions in key steps like cyclization .

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